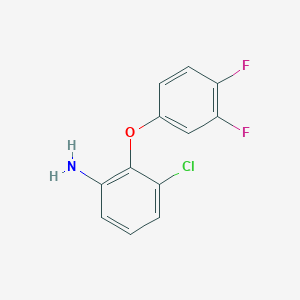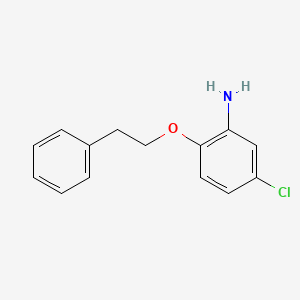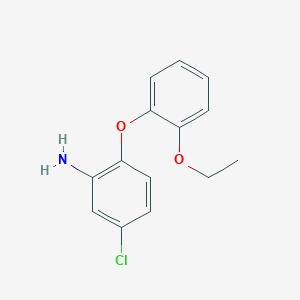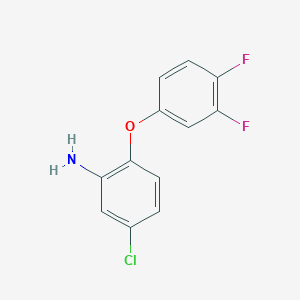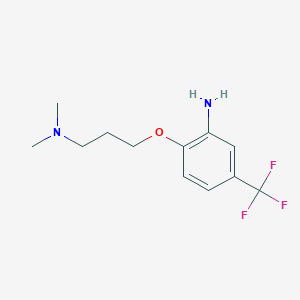
2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine
Vue d'ensemble
Description
The compound 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine is not directly reported in the provided papers. However, the papers do discuss related compounds with dimethylamino groups and their chemical properties. For instance, the synthesis of 1,3,5-tris(dimethylamino)benzene is described, which shows the incorporation of dimethylamino groups into a benzene ring . Another study reports on the reactions of 3-(dimethylamino)-2H-azirines with heterocycles, indicating the reactivity of dimethylamino-substituted compounds . Additionally, a compound with a dimethylamino group attached to a benzylidene moiety is synthesized and characterized, suggesting the structural versatility of dimethylamino-containing compounds .
Synthesis Analysis
The synthesis of compounds related to 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine involves the introduction of dimethylamino groups to aromatic rings. In one study, 1,3,5-tris(dimethylamino)benzene is synthesized and its structure is confirmed by X-ray crystallography . The metalation of this compound with n-butyl-lithium leads to aryl-lithium species, which can further react to form other derivatives . These findings suggest that similar synthetic strategies could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds shows that the dimethylamino group can induce steric interactions, affecting the overall geometry of the molecule. For example, the planar arene rings in 1,3,5-tris(dimethylamino)benzene are a result of such interactions . The structural analysis of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione reveals that it belongs to the triclinic system, and its geometry is optimized using density functional theory (DFT) . These insights could be relevant when analyzing the molecular structure of 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine.
Chemical Reactions Analysis
The reactivity of dimethylamino-substituted compounds is highlighted in the reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione, leading to various products including thiourea derivatives . This demonstrates the potential for diverse chemical transformations involving dimethylamino groups, which could be extrapolated to the chemical reactions of 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine are not detailed in the provided papers, the studies do offer insights into the properties of structurally similar compounds. For instance, the characterization of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione includes elemental analysis, IR, UV-vis spectra, and X-ray diffraction analysis . These techniques could be employed to determine the physical and chemical properties of the compound , such as solubility, melting point, and reactivity.
Applications De Recherche Scientifique
PET Imaging of Serotonin Transporter :
- The compound 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine has been studied for its potential in PET imaging of the serotonin transporter (SERT) in the brain. This could help in examining physiologic functions and disease states involving the serotonergic system (Wang et al., 2009).
Reactions with Trifluoromethylboron Derivatives :
- Research on the reactions of dimethylamino-bis(trifluoromethyl)borane with various compounds suggests potential applications in organometallic chemistry and synthesis (Brauer & Pawelke, 2000).
Serotonin Transporter Imaging Agents :
- A novel series of ligands, including 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine derivatives, showed promise as imaging agents for mapping SERT binding sites in the brain (Parhi et al., 2007).
Use in Carbohydrate Chemistry :
- 3-(Dimethylamino)-1-propylamine, a related compound, has been found effective in carbohydrate chemistry for removing byproducts and aiding in the synthesis of sugars (Andersen et al., 2015).
Synthesis of Antitumor Agents :
- The synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent, involves the use of related trifluoromethyl compounds (Yamashita et al., 1989).
Corrosion Inhibitors for Steel :
- Benzothiazole derivatives, with similar structural features, have been studied as corrosion inhibitors for steel, demonstrating the potential application of related compounds in material science (Hu et al., 2016).
Synthesis of Nilotinib :
- In the synthesis of Nilotinib, a tyrosine kinase inhibitor, derivatives of benzenamine including trifluoromethyl groups play a crucial role (Yu et al., 2011).
Crystal Engineering of Supramolecular Assemblies :
- Research into the supramolecular assemblies of benzenetetracarboxylic acid with aza donor molecules, including dimethylamino derivatives, provides insights into crystal engineering and material science (Arora & Pedireddi, 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(dimethylamino)propoxy]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-11-5-4-9(8-10(11)16)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGXJFRXIWKCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

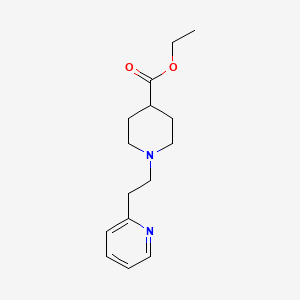
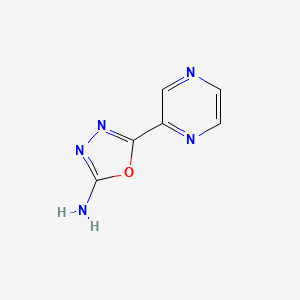
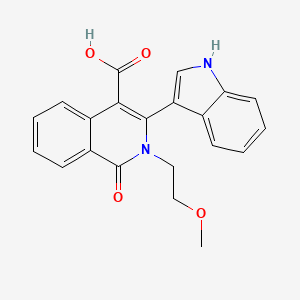
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)
![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
![3-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B1328254.png)


